2-Ethyl-1,6-dimethylpiperidine
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Overview
Description
2-Ethyl-1,6-dimethylpiperidine is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products . The compound this compound is characterized by the presence of ethyl and methyl groups attached to the piperidine ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 2-Ethyl-1,6-dimethylpiperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives in the presence of catalysts such as palladium or rhodium . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction . Industrial production methods often utilize similar catalytic hydrogenation processes to ensure high yields and cost-effectiveness.
Chemical Reactions Analysis
2-Ethyl-1,6-dimethylpiperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The compound can also participate in substitution reactions with halogens or other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include further substituted piperidine derivatives.
Scientific Research Applications
2-Ethyl-1,6-dimethylpiperidine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The compound is also used in the development of new drugs and therapeutic agents. In the industrial sector, it finds applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Ethyl-1,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation . The compound can also interact with enzymes and receptors, leading to changes in cellular functions and therapeutic effects.
Comparison with Similar Compounds
2-Ethyl-1,6-dimethylpiperidine can be compared with other piperidine derivatives such as 2,6-dimethylpiperidine and 2-ethylpiperidine . While these compounds share a similar piperidine core, the presence of different substituents can significantly influence their chemical properties and biological activities. For example, 2,6-dimethylpiperidine may exhibit different reactivity and pharmacological profiles compared to this compound due to the absence of the ethyl group
Properties
IUPAC Name |
2-ethyl-1,6-dimethylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-4-9-7-5-6-8(2)10(9)3/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLDCUNOYNRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(N1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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